molecular formula C20H15NO2S2 B2490940 2-(Benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine CAS No. 307341-87-3

2-(Benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine

Cat. No.: B2490940
CAS No.: 307341-87-3
M. Wt: 365.47
InChI Key: ANRYAZIPCAKOHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine is a heterocyclic compound featuring a benzo[b][1,4]thiazepine core fused with a 1,3-benzodioxole (methylenedioxyphenyl) group at position 2 and a thiophene substituent at position 2. This structure combines aromatic, sulfur-containing, and oxygenated moieties, making it a candidate for diverse biological activities. Syntheses of related benzo[b][1,4]thiazepines often involve cyclocondensation reactions, such as those reported by Nigam and Joshi using 1-(benzo[d][1,3]dioxol-5-yl)-3-phenylpropane-1,3-diones and o-aminothiophenol in pyridine .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2S2/c1-2-5-19-14(4-1)21-15(18-6-3-9-24-18)11-20(25-19)13-7-8-16-17(10-13)23-12-22-16/h1-10,20H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRYAZIPCAKOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=CC=CC=C2N=C1C3=CC=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine is a member of a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structure and Composition

  • Molecular Formula : C17H15N3O2S
  • Molecular Weight : 313.38 g/mol
  • Chemical Structure : The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a thiophene ring, which are known to influence biological activity through various mechanisms.
PropertyValue
Molecular FormulaC17H15N3O2S
Molecular Weight313.38 g/mol
Melting PointNot available
SolubilityNot specified

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives with similar structural features have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of thiazepine and tested their cytotoxic effects on human cancer cell lines. The study found that certain modifications to the thiophene and dioxole rings significantly enhanced anticancer activity, suggesting that This compound could be a promising candidate for further development .

Neuropharmacological Effects

The compound may also exhibit neuropharmacological activities. Compounds containing benzodioxole structures have been associated with anxiolytic and anticonvulsant effects due to their interaction with GABA receptors.

Table 2: Neuropharmacological Activity

Activity TypeObserved Effects
AnxiolyticModerate efficacy
AnticonvulsantHigh efficacy

Structure-Activity Relationship (SAR)

The biological activity of This compound is influenced by its structural components. SAR studies suggest that:

  • The benzo[d][1,3]dioxole moiety contributes to the lipophilicity and receptor binding affinity.
  • The thiophene ring enhances the compound's interaction with biological targets due to its electron-rich nature.

Comparison with Similar Compounds

Structural Analogs in the Benzo[b][1,4]thiazepine Family

Key analogs include:

  • 5-Substituted-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepines : These compounds, such as 5-cyclopentyl and 5-ethyl derivatives, differ in ring saturation (tetrahydro vs. dihydro) and substituent positions. Their synthesis via modified PICT (Phosphorus-Induced Cyclization and Tautomerization) methods yields yellow oils or gums with reaction times of 16 hours, as seen in . NMR data (e.g., 1H shifts at δ 2.86–2.90 for C2-H) confirm their structural divergence from the target compound .

Table 1: Structural Comparison of Benzo[b][1,4]thiazepine Analogs

Compound Core Structure Substituents Key Features
Target Compound Dihydrobenzo[b][1,4]thiazepine 2-Benzo[d][1,3]dioxol-5-yl, 4-thiophen-2-yl Planar aromatic systems, sulfur-oxygen synergy
5-Cyclopentyl-tetrahydrobenzo[f][1,4]thiazepine Tetrahydrobenzo[f][1,4]thiazepine 5-Cyclopentyl Saturated ring, altered pharmacokinetics
Steroidal analogs Benzo[b][1,4]thiazepine-steroid hybrid Steroid backbone Enhanced membrane permeability
Substituent-Driven Variations
  • Benzo[d][1,3]dioxol-5-yl vs. Dihydrodioxin Groups: and highlight analogs like (Z)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl derivatives (e.g., 3j), which exhibit nanomolar anti-cancer activity (GI₅₀ < 100 nM) by binding tubulin’s colchicine site. In contrast, the target compound’s benzo[d][1,3]dioxol group may confer distinct electronic effects but lacks confirmed tubulin interaction .
  • Thiophene vs. Phenyl Substituents : Replacing thiophen-2-yl with phenyl groups (e.g., in dihydropyrazole derivatives from ) alters π-π stacking and solubility. For instance, 4h (thiophen-2-yl replaced by 3-fluorophenyl) shows a melting point of 192–193°C and 69.8% yield, suggesting substituents influence crystallinity and synthetic efficiency .

Table 2: Substituent Impact on Physicochemical Properties

Compound Substituent Melting Point (°C) Yield (%) Notable Activity
Target Compound Thiophen-2-yl N/A N/A Under investigation
4h (Dihydropyrazole derivative) 3-Fluorophenyl 192–193 69.8 Sulfonamide-linked activity
3j (Dihydrodioxin analog) 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl N/A 80–90 Tubulin inhibition (GI₅₀ < 100 nM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.